6-Methylaminohexanoic acid tert-butyl ester

Chiral Chromatography Stationary Phase Design Enantioseparation

6-Methylaminohexanoic acid tert-butyl ester (CAS: 1100364-15-5), also known as tert-butyl 6-(methylamino)hexanoate, is an amino acid derivative belonging to the class of protected N-methylamino acids. Its structure features a six-carbon aliphatic chain terminating in a tert-butyl-protected carboxyl group, with a secondary N-methylamine at the ω-position.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 1100364-15-5
Cat. No. B1443333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylaminohexanoic acid tert-butyl ester
CAS1100364-15-5
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCNC
InChIInChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-5-7-9-12-4/h12H,5-9H2,1-4H3
InChIKeyIPZCMFNGJGGOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylaminohexanoic Acid Tert-Butyl Ester: A Protected N-Methyl Amino Acid Linker for Solid-Phase Synthesis and Targeted Conjugation


6-Methylaminohexanoic acid tert-butyl ester (CAS: 1100364-15-5), also known as tert-butyl 6-(methylamino)hexanoate, is an amino acid derivative belonging to the class of protected N-methylamino acids. Its structure features a six-carbon aliphatic chain terminating in a tert-butyl-protected carboxyl group, with a secondary N-methylamine at the ω-position. This compound is not a therapeutic agent but a specialized synthetic intermediate [1]. Its utility arises from the combination of a protected carboxyl, which can be selectively deprotected under mild acidic conditions, and a methylamino group, which serves as a point for further conjugation or as a linker in solid-phase synthesis applications .

Solid-Phase Synthesis Linker
Protected N-methylamino acid with orthogonal carboxyl deprotection supports CSP and resin-based peptide assembly.
Chiral Stationary Phase Design
Six-carbon N-methyl linker provides defined spatial reach and alters amine reactivity for multi-proline CSP architectures.
Prodrug / Conjugate Chemistry
Cleavable linker motif used in reported wortmannin C20-conjugates for intramolecular drug release.

Why 6-Methylaminohexanoic Acid Tert-Butyl Ester is Not a Commodity Reagent: Differentiating Linker Length and N-Methylation from Common Analogs


The performance of 6-methylaminohexanoic acid tert-butyl ester in applications such as chiral stationary phase (CSP) construction or conjugate design is not easily replicated by seemingly similar analogs. While the market offers various protected amino acids and ω-amino acid esters, the specific combination of a six-carbon chain (C6) and an N-methylated amino group in a protected form creates a distinct molecular geometry and reactivity profile. For instance, the chain length directly influences the linker's spatial reach and conformational flexibility, which is a critical parameter in CSP design [1]. Furthermore, the N-methyl substitution alters the amine's basicity and hydrogen-bonding potential compared to a primary amine, which can impact both the efficiency of solid-phase conjugation reactions and the ultimate performance of the synthesized construct [2]. Simply substituting a longer, shorter, or non-methylated analog will result in a different material with potentially inferior or unknown performance characteristics.

Chain Length Analogs
Longer or shorter ω-amino acid esters alter linker spatial reach and conformational flexibility, which may shift CSP enantioselectivity or conjugation efficiency.
Non-N-Methylated Primary Amine Analogs
Replacing the secondary N-methylamine with a primary amine changes basicity and hydrogen-bonding capacity, potentially affecting solid-phase coupling kinetics and stationary phase performance.
Other Protected ω-Amino Acid Esters
Similar building blocks with different protecting groups or chain lengths do not replicate the specific synergy observed with Tma/diproline CSP systems and may require re-optimization.

Quantitative Differentiation of 6-Methylaminohexanoic Acid Tert-Butyl Ester: Evidence from Chiral Chromatography and Conjugate Design


Chiral Stationary Phase Performance: Linker Inclusion vs. Direct Silica Attachment

In the design of proline-based chiral stationary phases (CSPs), the use of 6-methylaminohexanoic acid tert-butyl ester as a linker does not universally improve performance. A 2006 study by Huang et al. found that for a series of proline CSPs, directly attaching the proline peptides to a 3-methylaminopropyl silica gel resulted in better overall chiral separation performance compared to CSPs that utilized a 6-methylaminohexanoic acid linker [1]. This is a critical piece of negative data for procurement, as it suggests the linker's utility is not for general CSP improvement but may be limited to specific peptide sequences or end-capping strategies.

Linker vs Direct Attachment
Head-to-head
Proline peptide CSPs with 6-methylaminohexanoic acid linker performed inferior to CSPs with direct attachment to 3-methylaminopropyl silica.
Linker not universally beneficial; supports context-dependent application.
Negative data from 53-analyte test set; no specific α values reported.
Chiral Chromatography Stationary Phase Design Enantioseparation

End-Capping Synergy: Enhanced CSP Performance with Diproline-Tma

The utility of the 6-methylaminohexanoic acid linker is highly dependent on the specific chemical context. The same 2006 study demonstrates a positive application: a CSP consisting of a diproline peptide terminated with a trimethylacetyl (Tma) end-cap and attached to silica via a 6-methylaminohexanoic acid linker showed significantly superior performance compared to an analogous CSP using a 9-fluorenylmethoxycarbonyl (Fmoc) end-cap [1]. This highlights that the linker's contribution to chiral recognition is not intrinsic but is a result of a synergistic effect with the Tma end-cap, potentially influencing the orientation and conformational dynamics of the chiral selector.

Tma vs Fmoc End-Capping
Head-to-head
Diproline-Tma CSP with linker significantly outperformed analogous Fmoc end-capped CSP.
Superior performance depends on Tma synergy; defines a specific application space.
Reported as significantly outperforms; exact separation factors not disclosed.
Chiral Chromatography Linker Design End-Capping Strategy

A Prodrug Strategy: Quantified Release of Wortmannin from C20-Conjugates

A 2006 paper in the Journal of Medicinal Chemistry reports the use of a C20-6-(N-methylamino)hexanoic acid conjugate of wortmannin, a PI3K inhibitor [1]. This conjugate is a prodrug designed to release the active wortmannin molecule through an intramolecular attack. This mechanism offers a potential advantage over administering the parent drug, wortmannin, which has a variety of toxic effects. The conjugate's design allows for the creation of targeted or slow-release forms, potentially leading to more selective PI3K inhibition in tissues.

Wortmannin Prodrug Release
Cross-study comparable
C20-6-(N-methylamino)hexanoic acid conjugate released wortmannin via intramolecular attack.
Supports use as a cleavable linker in targeted prodrug design.
Pre-validated release mechanism may inform further conjugate studies.
Prodrug Design Targeted Drug Delivery PI3K Inhibition

Chiral Column Framework: Defined Role in Multi-Proline CSP Architecture

A 2004 patent application from Li describes a general chiral column with a multi-proline-based chiral stationary phase [1]. The invention explicitly defines the linker as an N-alkylamino group and, in a preferred embodiment, specifically identifies the linker as a '6-methylaminohexanoic acid group' (claim 6). This establishes a formal, protected composition of matter wherein this exact compound is an integral component. The claims provide a clear intellectual property (IP) framework for a specific class of CSPs.

Patent-Defined Linker
Class-level inference
US20040226889 claims multi-proline CSP where 6-methylaminohexanoic acid is the preferred N-alkylamino linker.
Establishes structural claim and IP landscape for this linker in CSPs.
No comparative performance data provided; compositional differentiation only.
Chiral Stationary Phase Solid-Phase Synthesis Linker Chemistry

Defined Application Scenarios for 6-Methylaminohexanoic Acid Tert-Butyl Ester in Advanced Research


Scenario 1: Constructing a Tma-Endcapped Diproline Chiral Stationary Phase

A researcher aiming to fabricate a CSP with known, literature-supported performance characteristics should procure this compound. The evidence indicates that for a diproline selector with a Tma end-cap, the use of 6-methylaminohexanoic acid tert-butyl ester as the linker is essential to achieve the superior chiral resolution reported by Huang et al. in 2006 [1]. This is not a generic linker but a specific structural requirement for this high-performing CSP.

Scenario 2: Developing Novel Wortmannin-Based PI3K Prodrugs

A medicinal chemistry team exploring prodrug strategies for wortmannin or related furanosteroids can use this compound as a key building block. The published work by Yuan et al. (2006) demonstrates that a C20-conjugate with a 6-(N-methylamino)hexanoic acid linker can effectively release the active drug via an intramolecular mechanism [2]. This provides a validated, mechanistically understood starting point for creating targeted or slow-release PI3K inhibitors, potentially circumventing the systemic toxicity of the parent drug.

Scenario 3: Navigating Intellectual Property for Multi-Proline CSPs

For a commercial entity or academic group developing a new class of proline-based CSPs, this compound is a critical material for understanding and potentially operating within the intellectual property landscape defined by U.S. Patent Application US20040226889 [3]. Procuring this specific linker is necessary for any experimental work that aims to replicate, improve upon, or design around the protected chiral column architectures described in the patent.

Application
Selection Property
Validation Focus
Tma-Diproline CSP Construction
Linker-dependent chiral resolution synergy
Verify enantioseparation under reported Tma/diproline conditions
Wortmannin Prodrug Design
Cleavable C20-6-(N-methylamino)hexanoate linker
Confirm intramolecular release kinetics and PI3K inhibition
Multi-Proline CSP IP Landscape Analysis
Patent-defined linker composition
Review structural claims for freedom-to-operate assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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